

Sodium 1-Naphthaleneacetate: A Guide to its Application in Plant Tissue Culture

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Compound of Interest

Compound Name: Sodium 1-naphthaleneacetate

Cat. No.: B15552594

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Application Notes

Sodium 1-naphthaleneacetate (NAA-Na), the sodium salt of 1-naphthaleneacetic acid (NAA), is a synthetic auxin widely employed as a plant growth regulator in tissue culture.[1][2] Its primary role is to induce cell division and elongation, making it a critical component in protocols for callus induction, adventitious root formation, and overall plantlet development.[1][2][3] As a synthetic analog of the natural auxin indole-3-acetic acid (IAA), NAA is more stable and often more potent, providing consistent and reliable results in various in vitro applications.[4]

NAA's effects are concentration-dependent and often synergistic with other plant growth regulators, particularly cytokinins like 6-benzylaminopurine (BAP). The ratio of auxin to cytokinin is a key determinant of the developmental pathway of plant tissues in culture. A balanced ratio typically promotes callus proliferation, while a higher auxin-to-cytokinin ratio tends to favor root induction. Conversely, a lower auxin-to-cytokinin ratio generally encourages shoot formation.[5]

This document provides detailed protocols for the preparation and use of **Sodium 1-naphthaleneacetate** in plant tissue culture media, along with a summary of its effects at various concentrations and a simplified overview of its signaling pathway.

Data Presentation

The efficacy of **Sodium 1-naphthaleneacetate** is highly dependent on the plant species, explant type, and the desired outcome. The following tables summarize quantitative data from

various studies on the application of NAA in plant tissue culture.

Table 1: Effect of NAA on Callus Induction

Plant Species	Explant	NAA Concentration (mg/L)	Other Growth Regulators (mg/L)	Callus Induction (%)	Reference
Brassica oleracea (Curly Kale)	Hypocotyl	1.0 - 1.5	BAP (1.0 - 1.5)	Not specified, but maximum growth observed	[4] [5]
Linum usitatissimum (Flax)	Shoot tips	1.0	BAP (1.0)	90	[6]
Linum usitatissimum (Flax)	Cotyledon leaves	0.25	BAP (1.0)	100	[6]
Linum usitatissimum (Flax)	Hypocotyl	0.25	BAP (1.0)	100	[6]
Linum usitatissimum (Flax)	Roots	0.25	BAP (1.0)	100	[6]
Orthosiphon stamineus	Petiole & Internode	4.0	BAP (0.5)	100	[7]
Catalpa bungei	Leaf, Stem, Petiole	0.05	BA (5.0)	Highest frequency observed	[8]
Paeonia lactiflora	Cotyledon	1.0	2,4-D (0.5), TDZ (0.5)	86.67	[9]
Clitoria ternatea	Cotyledon	1.5	-	100	[10]
Clitoria ternatea	Hypocotyl	0.5	-	100	[10]

Table 2: Effect of NAA on In Vitro Rooting

Plant Species	Explant/Shoot Type	NAA Concentration (mg/L)	Other Growth Regulators (mg/L)	Rooting (%)	Average No. of Roots	Reference
Phoenix dactylifera (Date Palm)	Plantlets	1.0	-	87	4.6	[11]
Phoenix dactylifera (Date Palm)	Plantlets	2.0	-	87	23.09	[5]
Arachis hypogaea (Groundnut)	Microshoots	1.0	-	82.42	Highest number observed	[12]
Kalanchoe blossfeldiana	Apical buds	1.0	BA (1.0)	Not specified	9.34	[13]
Sugarcane	Micro-shoot	5.0	-	Not specified	11.01	[3]
Rhus coriaria (Sumac)	Shoots	0.5	IBA (1.0)	100	Highest number observed	[14]
Pineapple	Micropropagated plants	0.1	-	Not specified	Optimal number observed	[11]

Experimental Protocols

Protocol 1: Preparation of Sodium 1-Naphthaleneacetate (NAA-Na) Stock Solution (1 mg/mL)

Materials:

- **Sodium 1-naphthaleneacetate** (NAA-Na) powder
- Sterile distilled water
- Sterile volumetric flask (e.g., 100 mL)
- Magnetic stirrer and stir bar
- Analytical balance
- Sterile filter (0.22 µm) and syringe
- Sterile storage bottle

Procedure:

- Accurately weigh 100 mg of NAA-Na powder.
- Transfer the powder to a sterile 100 mL volumetric flask.
- Add approximately 80 mL of sterile distilled water.
- Place the flask on a magnetic stirrer and stir until the powder is completely dissolved. Gentle heating may be applied if necessary, but allow the solution to cool to room temperature before proceeding.
- Once dissolved, bring the final volume to 100 mL with sterile distilled water.
- Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile storage bottle.
- Label the bottle with the name of the solution (NAA-Na Stock Solution), concentration (1 mg/mL), and the date of preparation.

- Store the stock solution in a refrigerator at 2-8°C, protected from light.

Protocol 2: Preparation of Plant Tissue Culture Medium with NAA-Na

Materials:

- Basal medium powder (e.g., Murashige and Skoog - MS)
- Sucrose
- Gelling agent (e.g., agar or gellan gum)
- NAA-Na stock solution (1 mg/mL)
- Other plant growth regulator stock solutions (if required)
- Sterile distilled water
- Beakers or flasks
- Magnetic stirrer and stir bar
- pH meter
- 1N NaOH and 1N HCl for pH adjustment
- Autoclave
- Sterile culture vessels

Procedure:

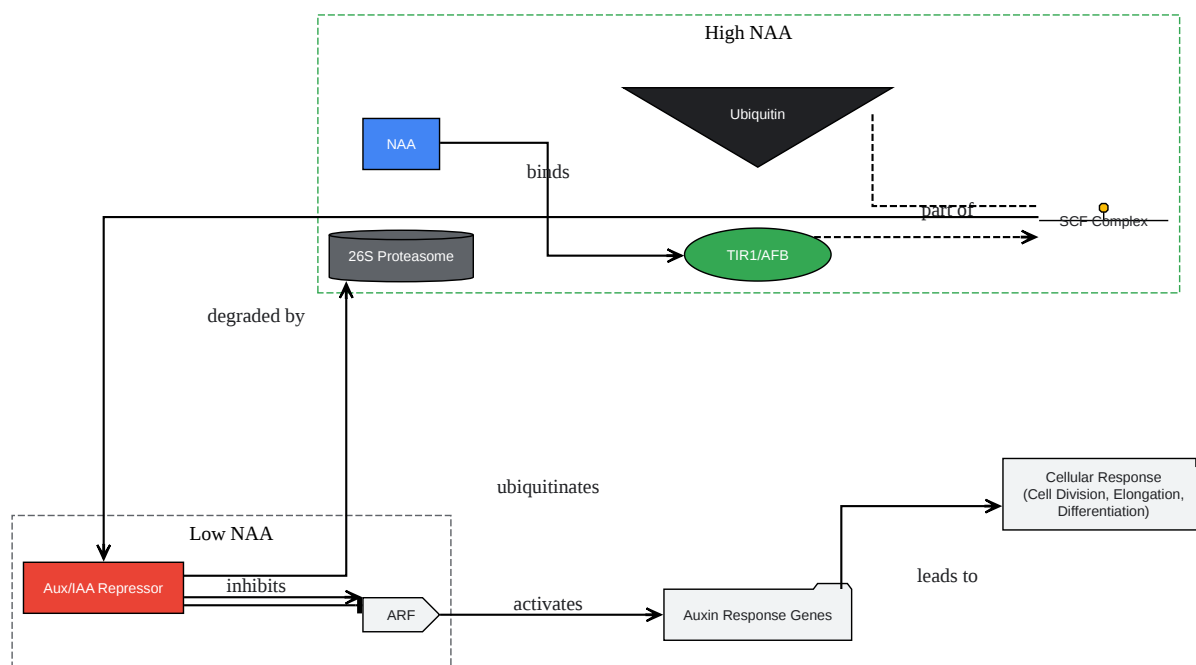
- For 1 liter of medium, measure approximately 800 mL of sterile distilled water into a beaker.
- While stirring, add the basal medium powder as per the manufacturer's instructions.
- Add 30 g of sucrose and stir until dissolved.

- Add the required volume of the NAA-Na stock solution to achieve the desired final concentration. For example, for a final concentration of 1.0 mg/L, add 1 mL of the 1 mg/mL stock solution.
- Add any other required plant growth regulators.
- Adjust the pH of the medium to the desired level (typically 5.6-5.8) using 1N NaOH or 1N HCl.
- Add the gelling agent (e.g., 6-8 g/L of agar) and heat the medium while stirring until the gelling agent is completely dissolved.
- Add sterile distilled water to bring the final volume to 1 liter.
- Dispense the medium into culture vessels.
- Sterilize the medium by autoclaving at 121°C and 15 psi for 15-20 minutes.
- Allow the medium to cool and solidify in a sterile environment.

Visualization

Signaling Pathway of NAA

The synthetic auxin NAA, like the natural auxin IAA, influences plant gene expression through a well-defined signaling pathway. The core components of this pathway include the TIR1/AFB F-box proteins, the Aux/IAA transcriptional co-repressors, and the Auxin Response Factor (ARF) transcription factors.[6] In the absence of auxin, Aux/IAA proteins bind to and inhibit ARFs, preventing the transcription of auxin-responsive genes. When NAA is present, it acts as a "molecular glue," promoting the interaction between TIR1/AFB and Aux/IAA proteins. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome. The degradation of Aux/IAA proteins releases the ARF transcription factors, allowing them to activate the expression of genes involved in cell division, elongation, and differentiation.

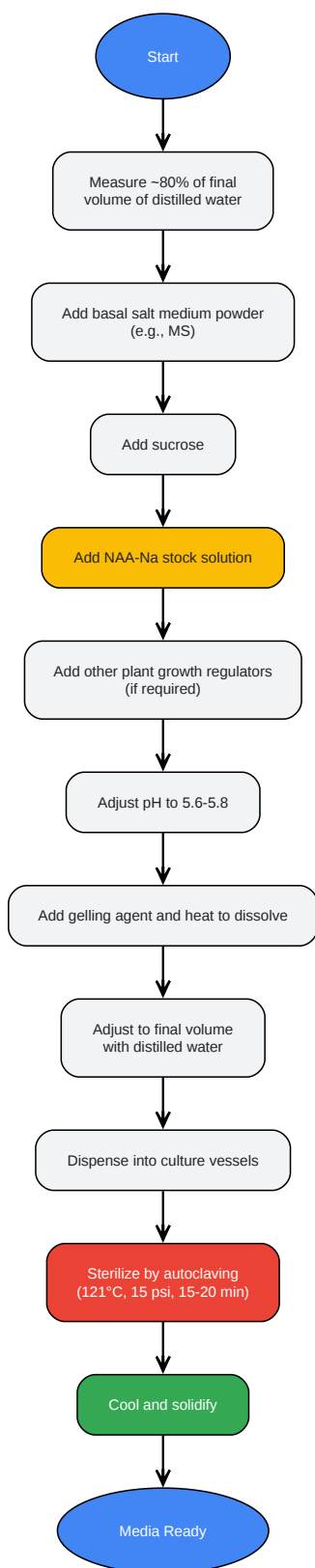


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Caption: Simplified NAA signaling pathway.

Experimental Workflow for Media Preparation

The following diagram illustrates the general workflow for preparing plant tissue culture media supplemented with **Sodium 1-naphthaleneacetate**.



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Caption: Workflow for preparing NAA-supplemented media.

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